molecular formula C8H6FNO B1364627 7-Fluorooxindole CAS No. 71294-03-6

7-Fluorooxindole

Cat. No.: B1364627
CAS No.: 71294-03-6
M. Wt: 151.14 g/mol
InChI Key: VMUIOEOYZHJLEZ-UHFFFAOYSA-N
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Description

7-Fluorooxindole is an organic compound with the molecular formula C8H6FNO. It is a derivative of oxindole, where a fluorine atom is substituted at the 7th position of the indole ring.

Preparation Methods

Industrial Preparation Method of 7-Fluorooxindole

A prominent industrially applicable method for preparing this compound involves a multi-step synthetic route starting from 2-fluorobenzene acid amides. This method is notable for its simplicity, cost-efficiency, and scalability, making it suitable for large-scale production.

Synthetic Route Overview

The process consists of two main stages:

  • Stage 1: Cyclization and Hydrogenation Reduction

    • Raw materials: 2-fluorobenzene acid amides (0.3–0.7 molar parts), tert-butyl acrylate (0.15–0.45 molar parts), and methylmercaptan ethyl acetoacetate (0.5–1 molar parts).
    • Conditions: Under inert gas (helium or argon) atmosphere, at 50–70 °C, the ring-closure reaction is conducted with stirring speeds between 500–1500 rpm for 15–24 hours.
    • Hydrogenation: After cyclization, hydrazine hydrate (3–7 parts) and Raney nickel catalyst (0.2–0.4 parts) are added, followed by hydrogenation reduction at 40–65 °C for 5–7 hours to yield a crude this compound product.
  • Stage 2: Purification

    • The crude product is purified by vacuum distillation (vacuum tightness 50–80 Pa) followed by macroporous resin separation, achieving a high purity product (>98%).

Reaction Parameters and Yields

Parameter Range/Value Notes
2-fluorobenzene acid amides 0.3–0.7 molar parts Raw material
tert-butyl acrylate 0.15–0.45 molar parts Ring-closing agent
methylmercaptan ethyl acetoacetate 0.5–1 molar parts Ring-closing agent
Inert gas Helium or Argon Protects reaction from oxidation
Reaction temperature 50–70 °C (ring closure), 40–65 °C (hydrogenation) Controlled for optimal yield
Stirring speed 500–1500 rpm Ensures homogeneity
Reaction time 15–24 h (ring closure), 5–7 h (hydrogenation) Optimized for conversion
Hydrazine hydrate 3–7 parts Reducing agent
Raney nickel catalyst 0.2–0.4 parts Catalyst for hydrogenation
Vacuum distillation pressure 50–80 Pa For product isolation
Purity of final product ≥98% High purity for industrial use
Yield of crude product 54–61% Dependent on conditions
Separation rate (vacuum distillation) ≥80% Efficiency of purification
Separation rate (macroporous resin) ≥84% Further purification

Representative Experimental Data

Embodiment 2-Fluorobenzene Acid Amide (part) tert-Butyl Acrylate (part) Methylmercaptan Ethyl Acetoacetate (part) Temp. (°C) Stirring (rpm) Ring Closure Time (h) Hydrazine Hydrate (part) Raney Nickel (part) Hydrogenation Temp. (°C) Hydrogenation Time (h) Crude Product Yield (%) Vacuum Distillation Pressure (Pa) Separation Rate (%) Final Product Purity (%)
1 0.3 0.15 0.5 50 500 15 3 0.2 40 5 54 50 80 98
2 0.7 0.45 1 70 1500 24 7 0.4 65 7 58 80 86 98
3 0.5 0.2 0.7 60 1000 17 5 0.3 50 6 61 60 87 98
4 0.6 0.35 0.7 65 800 19 6 0.25 45 5.5 61 75 85 98
5 0.4 0.25 0.6 55 1200 16 4 0.25 55 6.5 57 60 83 98

Advantages of This Method

  • Utilizes inexpensive and readily available raw materials.
  • Mild reaction conditions (moderate temperatures, inert atmosphere).
  • High product purity suitable for pharmaceutical applications.
  • Scalable and economically viable for industrial production.
  • Simple separation and purification techniques (vacuum distillation and resin separation).

Alternative Synthetic Approaches and Research Findings

While the industrial method described above is the most documented and applied, research literature also explores organocatalytic and asymmetric synthesis routes involving fluorooxindoles, which are structurally related compounds.

Organocatalytic Asymmetric Conjugate Addition

Recent research has demonstrated that 3-fluorooxindoles can undergo asymmetric Michael addition to para-quinone methides under phase-transfer catalysis conditions, employing cinchona alkaloid-derived ammonium salts as catalysts. This method achieves high enantiomeric excess (up to 94% ee) and excellent diastereoselectivity (>20:1 dr) at low temperatures (−40 °C) over extended reaction times (48 h).

Although this method targets functionalized fluorooxindoles rather than the parent this compound, it highlights advanced synthetic strategies for fluorinated oxindole derivatives relevant to medicinal chemistry.

Entry Catalyst Base Solvent Temp (°C) Time (h) Diastereomeric Ratio (dr) Enantiomeric Excess (% ee) Conversion (%)
15 PTC-2 Potassium Carbonate Toluene −40 48 >20:1 94 >99

Note: PTC = Phase-transfer catalyst derived from cinchona alkaloids.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorooxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluoro-substituted isatins, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Fluorooxindole has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: this compound derivatives have shown potential as antiviral, antibacterial, and anticancer agents.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Fluorooxindole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the quorum-sensing pathways in bacteria, thereby reducing virulence without affecting bacterial growth. This makes it a promising candidate for antivirulence therapies .

Comparison with Similar Compounds

  • 7-Fluoroindole
  • 7-Fluoro-2,3-dihydro-1H-indol-2-one
  • 7-Fluoro-1,3-dihydro-2H-indol-2-one

Comparison: Compared to its analogs, 7-Fluorooxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the fluorine atom at the 7th position enhances its stability and reactivity, making it more effective in certain chemical reactions and biological assays .

Biological Activity

7-Fluorooxindole is a fluorinated derivative of oxindole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 7-position of the oxindole structure. The incorporation of fluorine often enhances the compound's lipophilicity, metabolic stability, and bioavailability, which are critical factors in drug design.

Biological Activities

  • Antiviral and Antivirulence Properties
    • A study identified this compound as a potent antivirulence agent against Pseudomonas aeruginosa. It inhibits biofilm formation and reduces the production of quorum-sensing regulated virulence factors such as pyocyanin and rhamnolipids without affecting bacterial growth . This suggests that this compound could be utilized in strategies aimed at controlling chronic infections caused by this pathogen.
  • Anticancer Activity
    • Recent research has indicated that fluorooxindoles exhibit cytotoxic effects against various cancer cell lines. In particular, this compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells, making it a candidate for further development in cancer therapy .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Quorum Sensing : By disrupting the signaling pathways involved in quorum sensing, this compound can diminish the virulence of pathogenic bacteria, particularly Pseudomonas aeruginosa.
  • Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity : The compound may enhance cellular defense mechanisms against oxidative stress, contributing to its neuroprotective effects.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectReference
AntiviralInhibits biofilm formation in P. aeruginosa
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress

Case Study: Antiviral Activity Against Pseudomonas aeruginosa

In a study conducted by researchers at a prominent university, 31 indole derivatives were screened for their ability to inhibit virulence factors in Pseudomonas aeruginosa. Among these, this compound emerged as the most effective. The compound significantly reduced the production of key virulence factors such as pyocyanin and rhamnolipids while not inhibiting bacterial growth directly. This finding suggests that this compound could serve as a novel therapeutic strategy for managing chronic infections caused by biofilm-forming bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluorooxindole, and how can researchers optimize yield and purity for reproducibility?

  • Methodological Answer : The synthesis of this compound typically involves fluorination of oxindole derivatives via electrophilic substitution or transition-metal-catalyzed reactions. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., CuI or Pd-based catalysts). To ensure reproducibility, researchers should document exact stoichiometric ratios, reaction times, and purification methods (e.g., column chromatography with silica gel, Rf values). Purity validation via HPLC (≥95% purity) and NMR (integration of fluorine-coupled peaks at δ ~7.2–7.5 ppm) is critical .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine multiple analytical methods:

  • NMR : Look for characteristic <sup>19</sup>F NMR signals (δ -110 to -120 ppm for aromatic fluorine) and <sup>1</sup>H NMR coupling patterns (e.g., doublets due to F–H coupling).
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 151 for [M+H]<sup>+</sup>) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to confirm regioselective fluorination. Cross-reference data with literature or databases like Cambridge Structural Database .

Q. What are the primary biological targets of this compound, and how should initial activity assays be designed?

  • Methodological Answer : this compound is studied for kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity. Design dose-response assays (1–100 μM range) with positive controls (e.g., staurosporine for kinases) and triplicate measurements. Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. Include negative controls (DMSO vehicle) and statistical validation (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies for this compound derivatives address contradictory efficacy data across cell lines?

  • Methodological Answer : Contradictions often arise from cell-specific expression of target proteins or off-target effects. To resolve this:

  • Perform proteomic profiling of cell lines to identify baseline target expression.

  • Use isogenic cell models (e.g., CRISPR-edited variants) to isolate target-specific effects.

  • Apply molecular docking simulations (AutoDock Vina) to compare binding affinities across derivatives. Tabulate IC50 values and correlate with substituent electronegativity/logP (see Table 1) .

    Table 1 : Example SAR Data for this compound Derivatives

    DerivativeR GroupIC50 (μM)logP
    7-F H12.3 ± 1.21.8
    7-Cl Cl8.9 ± 0.92.1

Q. What strategies mitigate instability of this compound in aqueous buffers during pharmacokinetic studies?

  • Methodological Answer : Degradation in aqueous media (pH 7.4) is often due to hydrolytic defluorination. Mitigation approaches:

  • Formulation : Use cyclodextrin encapsulation or liposomal carriers to enhance solubility and stability.
  • Buffering : Adjust pH to 6.5–7.0 to minimize hydroxide ion activity.
  • Analytical Monitoring : Employ LC-MS/MS to track degradation products (e.g., oxindole) over 24-hour periods .

Q. How should researchers reconcile conflicting data on this compound’s selectivity between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from metabolic differences (e.g., cytochrome P450 activity in vivo) or bioavailability limitations. Solutions:

  • Conduct metabolite identification studies (e.g., liver microsomes + LC-HRMS).
  • Compare plasma protein binding (equilibrium dialysis) across species.
  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .

Q. Methodological Frameworks for Rigorous Inquiry

Q. What systematic review protocols are recommended for synthesizing fragmented data on this compound’s mechanisms?

  • Follow PRISMA guidelines for literature screening, data extraction, and bias assessment. Use tools like Rayyan for deduplication and Covidence for risk-of-bias evaluation. Prioritize studies with explicit methodology (e.g., dose standardization, blinded analysis) .

Q. How can researchers apply the FINER criteria to evaluate proposed studies on this compound?

  • Feasible : Ensure access to fluorinated precursors and analytical infrastructure.
  • Interesting : Address gaps like metabolic instability or off-target effects.
  • Novel : Explore understudied applications (e.g., neuroinflammation modulation).
  • Ethical : Adhere to IACUC protocols for in vivo work.
  • Relevant : Align with funding priorities (e.g., antimicrobial resistance) .

Q. Data Management and Reproducibility

Q. What metadata standards are critical for sharing this compound datasets?

  • Include raw spectral files (Bruker format), crystallographic CIF files, and assay protocols (MIAME or ARRIVE guidelines). Use repositories like Zenodo or ChEMBL with persistent identifiers (DOIs) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Implement quality-by-design (QbD) principles : Define critical process parameters (CPPs) via factorial design experiments. Use PAT tools (e.g., in-situ FTIR) for real-time monitoring. Document deviations in supplementary materials .

Properties

IUPAC Name

7-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUIOEOYZHJLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395694
Record name 7-Fluorooxindole
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Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71294-03-6
Record name 7-Fluoro-1,3-dihydro-2H-indol-2-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2-oxindole
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Record name 7-Fluorooxindole
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Record name 7-fluoro-1,3-dihydro-2H-indol-2-one
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask was added ethyl 2-(3-fluoro-2-nitrophenyl)acetate (3.1 g, 14 mmol), iron (3.8 g, 68 mmol), and 50 mL of AcOH. The reaction mixture was heated at 60° C. for 1 hour. The reaction mixture was concentrated and dissolved in 100 mL of EtOAc, filtered, and washed with 50 mL of a saturated NaHCO3 solution. The organic layer was concentrated and purified with silica gel column chromatography, eluting with 40% EtOAc/hexane to give 7-fluoroindolin-2-one (1.2 g, 58% yield) as a white solid. MS m/z: 152 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 3.58 (s, 2H), 6.94-7.04 (m, 3H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

7-Fluoro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one (270.5 g) was dissolved in water (2000 g) and admixed with sodium bisulfite (300 g). The mixture was heated to reflux, in the course of which it was vigorously stirred. After 2.25 h, the mixture was cooled to 25° C. and isolated by filtration on a suction filter. It was washed twice with water (500 g each time) and then dried under reduced pressure (<50 mbar, 50° C.). This gave 7-fluoro-1,3-dihydro-2H-indol-2-one as a white solid (206.3 g, 95.1% by weight, 95% yield).
Quantity
270.5 g
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

(3-fluoro-2-nitro-phenyl)-acetic acid (9.6 g, 48 mmol) was dissolved in acetic acid (100 mL) and hydrogenated over 10% palladium on carbon (1.3 g), at 50 psi for 24 hours. The catalyst was removed by filtration through the Celite® reagent and the solvent was evaporated. The mixture was then dissolved in ethanol (100 mL), para-toluenesulfonic acid (50 mg) was added and the mixture heated under reflux for 1 hour. The mixture was cooled, poured into water, extracted with ethyl acetate, dried (MgSO4), and evaporated. The solid was triturated with hexane/ethyl acetate (95/5) to give 7-fluoro-1,3-dihydro-indol-2-one (6 g, 83%). HRMS: calc'd for C8H6FNO, 151.0433; found (ESI, [M+H]+), 152.0515
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Fluorooxindole
7-Fluorooxindole
Reactant of Route 3
7-Fluorooxindole
Reactant of Route 4
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7-Fluorooxindole
Reactant of Route 6
7-Fluorooxindole

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